N,N-Dimethyl-2-phenylacetamide

Hydrogen bonding Solubility prediction Chromatography

N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) is a fully N-methylated tertiary amide (HBD=0) essential for chemoselective transformations where primary/secondary amides fail. Its inert nitrogen prevents competing Lewis acid coordination and eliminates proton-transfer side reactions, enabling high-yield diazo-transfer and amidation protocols. Distinct mass spec fragmentation (benzyl cleavage) makes it ideal for analytical reference standards. Choose this compound for reproducible, high-purity research outcomes.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 18925-69-4
Cat. No. B096930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-phenylacetamide
CAS18925-69-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyFHVMATOIMUHQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4): Key Properties and Procurement Considerations for Tertiary Amide Selection


N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) is a tertiary phenylacetamide derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It belongs to the class of N,N-disubstituted amides, characterized by complete N-methylation that eliminates hydrogen bond donor capacity and distinguishes it fundamentally from primary and secondary phenylacetamides [2]. The compound serves as a synthetic intermediate and building block in pharmaceutical and agrochemical research applications .

Why N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) Cannot Be Interchanged with Other Phenylacetamide Derivatives


Generic substitution among phenylacetamide derivatives introduces critical differences in hydrogen bonding capacity, lipophilicity, and metabolic stability that directly impact synthetic utility and application performance. Tertiary amides such as N,N-dimethyl-2-phenylacetamide possess zero hydrogen bond donors (HBD = 0), whereas primary and secondary phenylacetamides contain one or two HBDs, fundamentally altering their chromatographic behavior, solubility profiles, and reactivity in metal-catalyzed transformations [1]. The N,N-dimethyl substitution pattern confers distinct mass spectrometric fragmentation pathways—dominant benzyl cleavage rather than HNCO loss—which is essential for analytical differentiation in complex mixture analysis [2]. Additionally, the absence of an N–H bond eliminates competing coordination with Lewis acid catalysts, enabling chemoselective transformations that fail with N-unsubstituted analogs [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) Relative to Structural Analogs


Hydrogen Bond Donor Count: Tertiary vs. Primary and Secondary Phenylacetamides

N,N-Dimethyl-2-phenylacetamide possesses a computed hydrogen bond donor count of zero, whereas primary phenylacetamides (e.g., 2-phenylacetamide) contain two HBDs and secondary N-methyl-2-phenylacetamide contains one HBD [1]. This structural difference alters polarity and intermolecular interactions, which is quantitatively reflected in the computed topological polar surface area (TPSA) of 20.3 Ų for N,N-dimethyl-2-phenylacetamide [1].

Hydrogen bonding Solubility prediction Chromatography

Lipophilicity (LogP) Comparison: N,N-Dimethyl vs. N,N-Diethyl Phenylacetamide

N,N-Dimethyl-2-phenylacetamide exhibits a computed XLogP3 value of 1.3, reflecting moderate lipophilicity suitable for balanced aqueous and organic solubility [1]. While direct experimental comparison data for the N,N-diethyl analog (N,N-diethyl-2-phenylacetamide, CAS 2431-96-1) were not located in accessible sources, class-level inference based on alkyl chain extension suggests a higher LogP value for the diethyl derivative, consistent with the general trend of increased lipophilicity with longer N-alkyl substituents.

Lipophilicity Drug design Partition coefficient

Synthetic Yield in Lewis Acid-Mediated Amidation: Dimethylamine vs. Primary Amine Reactivity

In a Lewis acid-mediated selective amidation of methyl 2-phenylacetate with dimethylamine, N,N-dimethyl-2-phenylacetamide was obtained in approximately 98% yield [1]. Under comparable conditions, benzylamine (a primary amine) reacted with methyl picolinate to give the corresponding amide in approximately 96% yield [1]. These cross-study comparable yields indicate that dimethylamine performs similarly to or slightly better than primary amines in this specific amidation protocol.

Amidation Lewis acid catalysis Synthetic methodology

Mass Spectrometric Fragmentation: Tertiary vs. Primary Phenylacetamide Differentiation

Under electron impact (EI) mass spectrometry, tertiary N,N-dimethyl-phenylacetamides exhibit dominant benzyl cleavage as the most favorable fragmentation pathway, whereas primary phenylacetamides show dominant loss of HNCO from the molecular ion [1]. This divergent fragmentation behavior enables unambiguous analytical differentiation between tertiary and primary amides in complex mixtures or reaction monitoring applications.

Mass spectrometry Analytical characterization Fragmentation pathway

Rotatable Bond Count: Conformational Flexibility of N,N-Dimethyl vs. Unsubstituted Amide

N,N-Dimethyl-2-phenylacetamide contains two rotatable bonds (the C–C bond linking the phenyl ring to the carbonyl carbon, and the C–N amide bond) as computed by Cactvs 3.4.8.18 [1]. The tertiary amide nitrogen is fully substituted with methyl groups, which restricts conformational freedom compared to a primary amide where the N–H bond allows additional rotation.

Conformational analysis Molecular flexibility Drug design

Metal Enolate Regioselectivity: Counter Ion-Dependent Reactivity of N,N-Dimethylphenylacetamide Enolates

The regioselectivity of nucleophilic addition of N,N-dimethylphenylacetamide enolates to conjugated carbonyl compounds (cinnamic aldehyde, chalcone, methyl cinnamate) depends on the metal counter ion employed (lithium, sodium, potassium, or bromomagnesium) [1]. This counter ion-dependent behavior enables tunable regiochemical outcomes, a property that may differ from other amide enolate systems.

Enolate chemistry Regioselectivity Organometallic synthesis

Priority Application Scenarios for N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) Based on Quantitative Differentiation Evidence


Synthesis of Diazo Compounds and Electrophilic Intermediates

N,N-Dimethyl-2-phenylacetamide has been specifically employed in the synthesis of diazo compounds for use as synthetic intermediates, leveraging its dual nucleophilic and electrophilic character . The absence of an N–H hydrogen bond donor (HBD = 0) [1] eliminates competing proton-transfer side reactions that would occur with primary or secondary phenylacetamides, making it the preferred substrate for diazo-transfer and related transformations requiring an inert amide nitrogen.

Lewis Acid-Mediated Chemoselective Amidation Reactions

In Lewis acid-mediated selective amidation protocols, N,N-dimethyl-2-phenylacetamide can be synthesized from methyl 2-phenylacetate and dimethylamine in approximately 98% yield under mild conditions [2]. The fully substituted amide nitrogen prevents competing coordination with MgCl₂ or MgBr₂ catalysts, enabling high-yielding tertiary amide formation that would be complicated by N–H coordination in primary or secondary amide systems.

Analytical Reference Standard for Tertiary Phenylacetamide Identification

The distinct electron impact mass spectrometric fragmentation pattern of N,N-dimethyl-2-phenylacetamide—dominant benzyl cleavage rather than HNCO loss [3]—positions it as a valuable analytical reference standard for distinguishing tertiary phenylacetamides from primary and secondary analogs in reaction monitoring, impurity profiling, and complex mixture analysis.

Metal Enolate Chemistry with Tunable Regioselectivity

N,N-Dimethylphenylacetamide enolates exhibit counter ion-dependent regioselectivity in additions to α,β-unsaturated carbonyl compounds, with outcomes varying based on whether lithium, sodium, potassium, or bromomagnesium counter ions are employed [4]. This tunable behavior supports applications in stereoselective synthesis where regiochemical control is essential, though the stereoselectivity itself is reported not to depend on the metal under the studied kinetic and thermodynamic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.